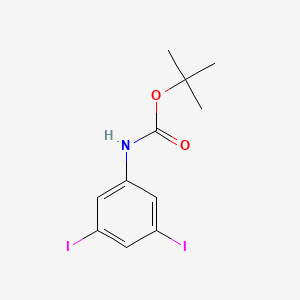

Tert-butyl (3,5-diiodophenyl)carbamate

CAS No.:

Cat. No.: VC14334073

Molecular Formula: C11H13I2NO2

Molecular Weight: 445.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13I2NO2 |

|---|---|

| Molecular Weight | 445.03 g/mol |

| IUPAC Name | tert-butyl N-(3,5-diiodophenyl)carbamate |

| Standard InChI | InChI=1S/C11H13I2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |

| Standard InChI Key | AQLBIEKLCDWCKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)I |

Introduction

Structural Characteristics and Nomenclature

Tert-butyl (3,5-diiodophenyl)carbamate (IUPAC: tert-butyl N-(3,5-diiodophenyl)carbamate) belongs to the carbamate family, characterized by the functional group . The molecule comprises:

-

A phenyl ring substituted with iodine atoms at the 3 and 5 positions.

-

A carbamate group () linked to the phenyl ring.

-

A tert-butyl group () as the protective moiety.

The iodine atoms introduce significant steric and electronic effects, influencing reactivity in cross-coupling reactions and directing further functionalization .

Synthetic Pathways and Precursor Chemistry

Carbamate Formation

The tert-butyl carbamate group is typically introduced via reaction of an amine with di-tert-butyl dicarbonate () under basic conditions. For example, tert-butyl carbamate (CAS 4248-19-5) is a common precursor with a molecular weight of 117.15 g/mol and solubility in organic solvents like toluene and THF .

Example Reaction

Here, represents 3,5-diiodoaniline, though this precursor’s synthesis requires iodination of aniline derivatives .

Iodination Strategies

Introducing iodine to aromatic rings often employs:

-

Electrophilic iodination using with oxidizing agents (e.g., ).

-

Directed ortho-metallation followed by quenching with iodine.

For 3,5-diiodination, sequential iodination or use of directing groups (e.g., −NHBoc) may be employed to achieve regioselectivity .

Physicochemical Properties

Molecular Weight and Stability

While experimental data for the diiodo variant is unavailable, analogs like tert-butyl N-(3,5-dihydroxyphenyl)carbamate (PubChem CID 134575251) have a molecular weight of 225.24 g/mol . Substituting hydroxyl groups with iodine (atomic weight ~127) would increase the molecular weight to approximately 479.1 g/mol.

Solubility and Log P

Tert-butyl carbamates generally exhibit:

-

Low water solubility due to hydrophobic tert-butyl groups.

-

High lipid solubility (Log P ~1.55 for tert-butyl carbamate ).

Iodine’s electronegativity may further reduce aqueous solubility, favoring organic solvents like DCM or DMF.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine atoms serve as leaving groups in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, tert-butyl carbamate intermediates participate in Buchwald-Hartwig aminations :

Protective Group Utility

The tert-butyl carbamate (Boc) group is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane ). This property is critical in multistep syntheses.

Comparative Analysis of Carbamate Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume